molecular formula C6H9NO2 B15201172 (R)-2-Amino-2-(furan-3-yl)ethan-1-ol

(R)-2-Amino-2-(furan-3-yl)ethan-1-ol

Cat. No.: B15201172
M. Wt: 127.14 g/mol
InChI Key: TZVJDXRHOLAEGZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(furan-3-yl)ethan-1-ol is a chiral compound featuring an amino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(furan-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, followed by a catalytic hydrogenation process. The reaction typically requires a palladium catalyst and hydrogen gas under controlled conditions .

Industrial Production Methods

Industrial production of ®-2-Amino-2-(furan-3-yl)ethan-1-ol often involves the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(furan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-Amino-2-(furan-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which ®-2-Amino-2-(furan-3-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(furan-3-yl)ethan-1-ol is unique due to its chiral center and the presence of both an amino group and a furan ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(2R)-2-amino-2-(furan-3-yl)ethanol

InChI

InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m0/s1

InChI Key

TZVJDXRHOLAEGZ-LURJTMIESA-N

Isomeric SMILES

C1=COC=C1[C@H](CO)N

Canonical SMILES

C1=COC=C1C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.